Cas no 25458-10-0 (1-Propanol,2-[[(3,5-dimethoxyphenyl)methylene]amino]-2-methyl-)

1-Propanol,2-[[(3,5-dimethoxyphenyl)methylene]amino]-2-methyl- structure
25458-10-0 structure
Product name:1-Propanol,2-[[(3,5-dimethoxyphenyl)methylene]amino]-2-methyl-
CAS No:25458-10-0
MF:C13H19NO3
MW:237.294863939285
CID:279490
PubChem ID:269539

1-Propanol,2-[[(3,5-dimethoxyphenyl)methylene]amino]-2-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1-Propanol,2-[[(3,5-dimethoxyphenyl)methylene]amino]-2-methyl-
    • 2-[(3,5-dimethoxyphenyl)methylideneamino]-2-methylpropan-1-ol
    • 2-{[(e)-(3,5-dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol
    • AC1L6MO9
    • AC1Q56CQ
    • AG-J-42257
    • AR-1D7335
    • CTK4F5817
    • NSC110716
    • NSC-110716
    • 25458-10-0
    • DTXSID40296667
    • Inchi: InChI=1S/C13H19NO3/c1-13(2,9-15)14-8-10-5-11(16-3)7-12(6-10)17-4/h5-8,15H,9H2,1-4H3/b14-8+
    • InChI Key: VYGZRGAFJWTDPE-RIYZIHGNSA-N
    • SMILES: COC1=CC(OC)=CC(/C=N/C(C)(C)CO)=C1

Computed Properties

  • Exact Mass: 237.13657
  • Monoisotopic Mass: 237.136
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 51Ų

Experimental Properties

  • Density: 1.03
  • Boiling Point: 379.3°Cat760mmHg
  • Flash Point: 183.2°C
  • Refractive Index: 1.488
  • PSA: 51.05
  • LogP: 1.89360

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